6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The unique structure of this compound makes it a significant molecule for various scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid typically involves the functionalization of imidazo[1,2-A]pyridine scaffolds. This can be achieved through various methods such as transition metal catalysis, metal-free oxidation, and photocatalysis . One common approach is the nitration of imidazo[1,2-A]pyridine derivatives followed by carboxylation.
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and carboxylation processes. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for pharmaceutical and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of 6-aminoimidazo[1,2-A]pyridine-8-carboxylic acid.
Substitution: Various substituted imidazo[1,2-A]pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. For instance, in the context of its antimicrobial activity, the compound may inhibit essential enzymes or disrupt cellular processes in pathogens. The nitro group plays a crucial role in its activity, often undergoing bioreduction to form reactive intermediates that exert the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
- Imidazo[1,2-A]pyridine-8-carboxylic acid
- 6-Chloroimidazo[1,2-A]pyridine-8-carboxylic acid
- 8-Chloro-6-nitroimidazo[1,2-A]pyridine-2-carboxylic acid
Comparison: 6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound often exhibits enhanced antimicrobial and anticancer properties, making it a valuable molecule for drug discovery and development .
Eigenschaften
Molekularformel |
C8H5N3O4 |
---|---|
Molekulargewicht |
207.14 g/mol |
IUPAC-Name |
6-nitroimidazo[1,2-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C8H5N3O4/c12-8(13)6-3-5(11(14)15)4-10-2-1-9-7(6)10/h1-4H,(H,12,13) |
InChI-Schlüssel |
NUTAUBAYACKYBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C=C(C=C(C2=N1)C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.